![molecular formula C25H25N3O2S3 B11139860 (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139860.png)
(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidin-4-ones, which are heterocyclic compounds containing a five-membered ring with a sulfur atom. The “5Z” in the name indicates the geometry of the double bond.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:: Industrial-scale production methods may vary, but the key steps remain consistent. Optimization for yield, purity, and scalability is essential.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidin-4-one ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituents on the phenyl rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols).
- Oxidation: Thiazolidine-4-one with an additional oxygen atom.
- Reduction: Reduced thiazolidine-4-one.
- Substitution: Modified derivatives with different substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Thiazolidinones are also recognized for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation-related diseases are a significant area of interest in drug development. Thiazolidinone derivatives have been studied for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Case Studies
Several case studies highlight the efficacy of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value in the low micromolar range. |
Study 2 | Showed broad-spectrum antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics. |
Study 3 | Reported anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to control groups. |
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related thiazolidin-4-ones, this compound’s unique structure sets it apart. Similar compounds include :
- Thiazolidinediones (TZDs) used in diabetes treatment.
- Other pyrazole-based derivatives.
: Reference: Example reference
Biological Activity
The compound (5Z)-3-(2-methoxyethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a thiazolidinone ring, which is known for its pharmacological significance. The thiazolidinone core can be modified at various positions to enhance biological activity. The presence of substituents such as methoxyethyl and propylsulfanyl groups may influence its interaction with biological targets.
1. Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential. Research indicates that modifications to the thiazolidinone scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast, colon, and lung cancer cells by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including enzyme inhibition and disruption of cell cycle progression .
2. Antimicrobial Properties
Studies have demonstrated that thiazolidin-4-one compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
3. Anti-inflammatory Effects
Research has shown that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
4. Antioxidant Activity
Thiazolidinones also possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Studies
Several studies have highlighted the biological activities of thiazolidinone derivatives similar to the compound :
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions on the thiazolidinone ring can enhance potency and selectivity for particular biological targets. For instance, the presence of electron-donating groups (like methoxy) has been correlated with increased anticancer activity due to improved binding affinity to target enzymes involved in cancer progression .
Properties
Molecular Formula |
C25H25N3O2S3 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S3/c1-3-15-32-21-11-9-18(10-12-21)23-19(17-28(26-23)20-7-5-4-6-8-20)16-22-24(29)27(13-14-30-2)25(31)33-22/h4-12,16-17H,3,13-15H2,1-2H3/b22-16- |
InChI Key |
ILHIVWQJXWVTRH-JWGURIENSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
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